molecular formula C9H7BrF2O2 B2575643 Methyl 2-(4-bromo-2,6-difluorophenyl)acetate CAS No. 1807134-97-9

Methyl 2-(4-bromo-2,6-difluorophenyl)acetate

Cat. No.: B2575643
CAS No.: 1807134-97-9
M. Wt: 265.054
InChI Key: IBZQCHWAYCYBEB-UHFFFAOYSA-N
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Description

“Methyl 2-(4-bromo-2,6-difluorophenyl)acetate” is a chemical compound with the molecular formula C9H7BrF2O2 . It has a molecular weight of 265.05 . The compound is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7BrF2O2/c1-14-9(13)4-6-7(11)2-5(10)3-8(6)12/h2-3H,4H2,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a predicted boiling point of 259.6±35.0 °C . The compound has a predicted density of 1.519±0.06 g/cm3 .

Scientific Research Applications

Polyimides for Gas Separation
Methyl-substituted diaminoterphenylenes, synthesized through palladium-catalyzed coupling, have been used to create polyimides with 4,4'-(hexafluoroisopropylidene)diphthalic anhydride. These materials show promise for gas separation technologies due to their large free volume and the ability to hinder rotations around aromatic rings, demonstrating the role of methyl 2-(4-bromo-2,6-difluorophenyl)acetate related structures in enhancing gas permeability and selectivity (Al-Masri, Kricheldorf, & Fritsch, 1999).

Organic Synthesis Educational Application
The compound has also been a focal point in educational settings, demonstrating the synthesis of drug intermediates through Grignard reactions, thereby enhancing students' interest and participation in scientific research and experimental skills. This application underscores the importance of this compound in facilitating practical learning experiences in organic chemistry (Min, 2015).

Anaerobic Metabolism and CO2 Incorporation
Investigations into the metabolism of m-cresol by methanogenic cultures have identified the incorporation of CO2 and formation of 4-hydroxy-2-methylbenzoic acid. This research provides insight into the microbial degradation pathways of aromatic compounds and the potential environmental impact of related methyl esters in anaerobic conditions (Roberts, Fedorak, & Hrudey, 1990).

Crystal Structure Determination and Biological Activity
Crystal structure determination of derivatives closely related to this compound has provided valuable insights into their three-dimensional configurations, facilitating the exploration of their biological activities. Such studies are crucial for the development of new pharmaceuticals and understanding the molecular basis of their interactions (Naguib et al., 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P280, P302+P352, P305+P351+P338 , which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and specific measures to take if the compound comes in contact with skin or eyes .

Properties

IUPAC Name

methyl 2-(4-bromo-2,6-difluorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O2/c1-14-9(13)4-6-7(11)2-5(10)3-8(6)12/h2-3H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZQCHWAYCYBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1F)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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